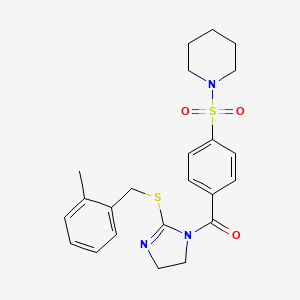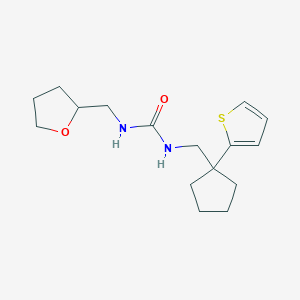
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea” is a complex organic molecule that contains a tetrahydrofuran ring, a thiophene ring, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Without more information, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Conformational Adjustments and Assembly
Studies on urea and thiourea derivatives, including similar compounds, have shown significant insights into their conformational adjustments and self-assembly behaviors. For example, research on conformational adjustments over synthons of urea and thiourea-based assemblies explored the intramolecular hydrogen-bonded synthon and isosteric homodimeric hydrogen bonded synthons in their respective self-assemblies. Such understanding aids in the development of advanced materials with tailored properties (Phukan & Baruah, 2016).
Interaction with Anions and Enantioselectivity
Another area of interest is the interaction of urea derivatives with anions and their application in enantioselective processes. Research demonstrated the synthesis of non-racemic atropisomeric urea derivatives and their binding properties with amino-acid derivatives, highlighting the potential of these compounds in chiral discrimination and organocatalysis (Roussel et al., 2006).
Antimicrobial Activity and Cytotoxicity
Urea derivatives have also been evaluated for their antimicrobial activities and cytotoxicity against various pathogens and cancer cell lines. For instance, novel urea derivatives demonstrated promising antimicrobial activity and moderate to good cytotoxicity, showcasing their potential in pharmaceutical applications (Shankar et al., 2017).
Fluoride Interaction and Proton Transfer
The interaction of urea derivatives with fluoride ions has been studied, revealing mechanisms of incipient and definitive proton transfer. This research is crucial for understanding the chemical behavior of these compounds in various environments and their potential applications in catalysis and material science (Boiocchi et al., 2004).
Synthesis and Applications in Organic Chemistry
The synthetic versatility of tetrahydrofuran and related urea derivatives makes them valuable intermediates in organic synthesis. Studies on their synthesis, structural characterization, and computational analysis contribute to the development of new compounds with potential applications in chemical synthesis, drug design, and material science (Alabi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(17-11-13-5-3-9-20-13)18-12-16(7-1-2-8-16)14-6-4-10-21-14/h4,6,10,13H,1-3,5,7-9,11-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIALIRAHDWBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
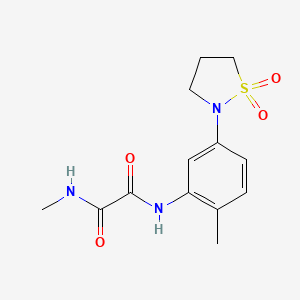

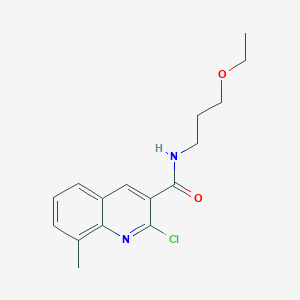
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)
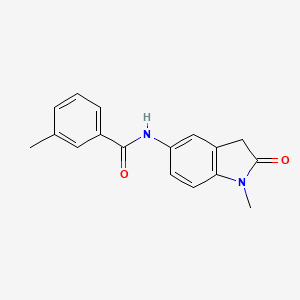
![3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)
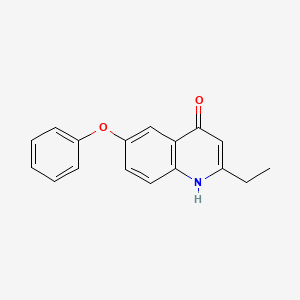
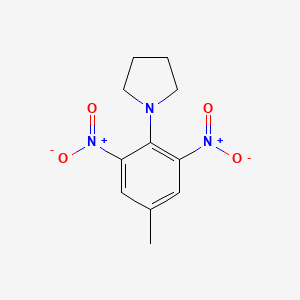
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)
